molecular formula C5H9ClF3NO B1379468 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride CAS No. 1332886-59-5

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride

Cat. No.: B1379468
CAS No.: 1332886-59-5
M. Wt: 191.58 g/mol
InChI Key: MHQALPSRXJJAOV-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C5H9ClF3NO and its molecular weight is 191.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Building Block Applications

  • Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride, have been used as building blocks for various trifluoromethyl-containing compounds, including aminopropanes, oxazinanes, and aziridines. This showcases the compound's role in constructing diverse molecular structures (Dao Thi et al., 2018).

  • Synthesis of Diverse Azaheterocycles : this compound has potential in synthesizing various azaheterocycles, such as azetidines, aziridines, and more complex structures. This is demonstrated by the facile synthesis of 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Medical and Pharmacological Research

  • Antibacterial Agents : Derivatives of azetidine, a structure related to 3-(2,2,2-Trifluoroethoxy)azetidine, have been explored as potential antibacterial agents. These compounds have shown varying levels of antibacterial activity, highlighting their potential in medical applications (Frigola et al., 1995).

  • Reuptake Inhibitors in Neuropharmacology : Novel azetidines, like 3-substituted azetidine derivatives, have been studied as triple reuptake inhibitors. This research illustrates the compound's potential application in neuropharmacology, particularly in the treatment of neurological disorders (Han et al., 2012).

Advanced Material and Chemical Synthesis

  • Synthesis of Energetic Building Blocks : Research into 3-(Bromoethynyl)azetidine, closely related to the chemical , has been conducted for its application as a highly energetic building block. This emphasizes its use in the synthesis of advanced materials and APIs (Kohler et al., 2018).

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQALPSRXJJAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332886-59-5
Record name 3-(2,2,2-trifluoroethoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate (350 mg, 1.37 mmol) in ethyl acetate (1.0 mL) was mixed with 4 M hydrogen chloride-1,4-dioxane solution (3.0 mL) under cooling with ice and then stirred at room temperature for 2 hours. The reaction mixture was concentrated to give a mixture containing the title compound as a colorless oil (224 mg). The mixture was used for next step without further purification.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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